molecular formula C21H28N4O4S B6587564 1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl}urea CAS No. 1207034-16-9

1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl}urea

Cat. No.: B6587564
CAS No.: 1207034-16-9
M. Wt: 432.5 g/mol
InChI Key: YLIGWSTYIOZELV-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-3-{2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl}urea is a urea-based compound featuring a 3,4-dimethoxyphenylmethyl group and a piperazine moiety substituted with a thiophene-2-carbonyl unit.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-28-17-6-5-16(14-18(17)29-2)15-23-21(27)22-7-8-24-9-11-25(12-10-24)20(26)19-4-3-13-30-19/h3-6,13-14H,7-12,15H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIGWSTYIOZELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl}urea , also referred to as U-51754, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of U-51754 is C21H28N4O4SC_{21}H_{28}N_{4}O_{4}S with a molecular weight of 432.5 g/mol. It features a thiophene ring, a piperazine moiety, and a dimethoxyphenyl group, which contribute to its biological activity.

Structural Representation

ComponentStructure
Urea Moiety Urea
Thiophene Ring Thiophene
Piperazine Ring Piperazine

Anticancer Properties

Research indicates that U-51754 exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The compound's mechanism of action involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest.

Case Study:
In a study published in ResearchGate, U-51754 was tested against multiple cancer cell lines. The results showed an IC50 value lower than that of the reference drug doxorubicin, indicating superior potency in certain conditions .

Anti-inflammatory Effects

The thiophene moiety in U-51754 contributes to anti-inflammatory properties. Thiophenes are known for their ability to inhibit cyclooxygenases (COX), which play a crucial role in the inflammatory response. The compound has been shown to reduce pro-inflammatory cytokine levels in cell culture models.

Structure-Activity Relationship (SAR)

The structural components of U-51754 significantly influence its biological activity:

  • Thiophene Ring : Enhances lipophilicity and membrane permeability.
  • Dimethoxyphenyl Group : Contributes to binding affinity and selectivity towards specific biological targets.
  • Piperazine Moiety : Facilitates interaction with neurotransmitter receptors, potentially contributing to neuroprotective effects.

Comparative Analysis

A comparative analysis of U-51754 with other thiophene-containing compounds reveals its unique profile:

Compound NameActivity TypeIC50 (µM)Mechanism of Action
U-51754Anticancer< 10Apoptosis induction
Thiophene Derivative AAnti-inflammatory15COX inhibition
Thiophene Derivative BAnticancer< 20Cell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related urea derivatives, focusing on substituent variations, molecular weights, and key structural motifs:

Compound Name / ID Substituents on Aryl Group(s) Piperazine-Linked Group Molecular Weight (ESI-MS m/z) Key Features Source
Target Compound 3,4-Dimethoxyphenylmethyl Thiophene-2-carbonyl Not explicitly reported Combines dimethoxy aromaticity with thiophene-carbonyl piperazine
BI81819 (1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}urea) 3,4-Dimethoxyphenylmethyl Furan-2-ylmethyl-hydroxypropyl 348.39 Furan instead of thiophene; hydroxyl group enhances polarity
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) 3-Fluorophenyl Thiazole-piperazine-hydrazinyl 484.2 Fluorophenyl and thiazole-piperazine; hydrazinyl moiety for chelation
1-(3,5-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11b) 3,5-Dichlorophenyl Thiazole-piperazine-hydrazinyl 534.2 Dichloro substitution increases lipophilicity
MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) Chloro-trifluoromethylpyridinyl Thiophen-2-yl butanone Not reported Thiophene linked via ketone; pyridine substituent for enhanced binding
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) 4-Chloro-3-(trifluoromethyl)phenyl Pyridinylmethylthio Not reported Chloro-CF3 group; pyridine-thio linker for rigidity

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

  • Aryl Groups :
    • Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) enhance aromatic π-π stacking and solubility in polar solvents .
    • Electron-withdrawing groups (e.g., Cl, CF3 in compounds 11b and 7n) increase lipophilicity and membrane permeability .
  • Piperazine Modifications: Thiophene-2-carbonyl (target compound) provides planar heterocyclic interactions, whereas thiazole (11a–11b) or furan (BI81819) groups alter electronic profiles and steric bulk .

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